5-Amino-2-(3,5-dichlorophenoxy)benzonitrile
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Overview
Description
5-Amino-2-(3,5-dichlorophenoxy)benzonitrile: is an organic compound with the molecular formula C13H8Cl2N2O. It is a derivative of benzonitrile, characterized by the presence of amino and dichlorophenoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-(3,5-dichlorophenoxy)benzonitrile typically involves the reaction of 5-amino-2-hydroxybenzonitrile with 3,5-dichlorophenol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The amino group in 5-Amino-2-(3,5-dichlorophenoxy)benzonitrile can undergo oxidation reactions, leading to the formation of nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions under basic conditions.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: 5-Amino-2-(3,5-dichlorophenoxy)benzonitrile is used as an intermediate in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may be used in the development of new drugs or as a probe to study biochemical pathways .
Medicine: The compound’s potential medicinal applications include its use as a precursor in the synthesis of pharmaceutical agents. It may exhibit biological activity that could be harnessed for therapeutic purposes .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and other industrial products. Its unique chemical properties make it valuable for various manufacturing processes .
Mechanism of Action
The mechanism of action of 5-Amino-2-(3,5-dichlorophenoxy)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-Amino-5-chlorobenzonitrile: This compound shares structural similarities with 5-Amino-2-(3,5-dichlorophenoxy)benzonitrile but has different substitution patterns on the benzene ring.
5-Amino-2-(3,4-dichlorophenoxy)benzonitrile: Another closely related compound with a different position of chlorine atoms on the phenoxy group.
5-Amino-2-(1,3-benzoxazol-2-yl)phenol: This compound has a benzoxazole ring instead of the dichlorophenoxy group, leading to different chemical properties and applications.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C13H8Cl2N2O |
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Molecular Weight |
279.12 g/mol |
IUPAC Name |
5-amino-2-(3,5-dichlorophenoxy)benzonitrile |
InChI |
InChI=1S/C13H8Cl2N2O/c14-9-4-10(15)6-12(5-9)18-13-2-1-11(17)3-8(13)7-16/h1-6H,17H2 |
InChI Key |
ICWQBERCAXTJPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)C#N)OC2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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